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Compound of Interest

Compound Name:
5-Amino-2-naphthalenesulfonic

acid

Cat. No.: B7801108 Get Quote

Audience: Researchers, scientists, and drug development professionals Compound: 5-Amino-
2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid) CAS Number: 119-79-9[1][2]

Molecular Formula: C₁₀H₉NO₃S[1][2] Molecular Weight: 223.25 g/mol [2]

This guide provides a detailed overview of the key spectroscopic data (NMR, IR, UV-Vis) for 5-
Amino-2-naphthalenesulfonic acid. It includes expected data ranges based on the

molecule's structure, generalized experimental protocols for data acquisition, and a workflow

for spectroscopic analysis. The crystal structure of this compound exists as a zwitterion, with a

protonated aminium group and a deprotonated sulfonate group, which influences its

spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. While specific experimental spectra for 5-Amino-2-naphthalenesulfonic acid
are not universally available in public databases, the expected chemical shifts can be predicted

based on the functional groups and the aromatic ring system.

Data Presentation: Predicted NMR Chemical Shifts
¹H NMR (Proton NMR)
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The proton NMR spectrum is expected to show distinct signals for the six protons on the

naphthalene ring. The chemical shifts are influenced by the electron-donating amino group (-

NH₂) and the electron-withdrawing sulfonic acid group (-SO₃H), as well as the aromatic ring

currents. The protons are expected to appear in the aromatic region (typically 7.0-9.0 ppm).

Proton Position
Expected Chemical Shift (δ)

in ppm
Notes

Aromatic C-H 7.0 - 8.5

The specific shifts and

coupling patterns depend on

the substitution pattern.

Protons adjacent to the

electron-withdrawing sulfonate

group will be shifted downfield,

while those near the electron-

donating amino group will be

shifted upfield relative to

unsubstituted naphthalene.

Amino (-NH₂) 3.0 - 5.0 (broad)

Often appears as a broad

singlet; its position is highly

dependent on the solvent,

concentration, and

temperature. In its zwitterionic

form (-NH₃⁺), this shift can be

further downfield.

Sulfonic Acid (-SO₃H) 10.0 - 13.0 (very broad)

This proton is acidic and may

exchange with solvent, often

resulting in a very broad signal

or no observable signal at all.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene

ring. The chemical shifts are spread over a wider range than in ¹H NMR.
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Carbon Position
Expected Chemical Shift (δ)

in ppm
Notes

Aromatic C-H 110 - 140

Standard range for aromatic

carbons bearing a hydrogen

atom.

Aromatic C (quaternary) 120 - 150

Includes carbons at the ring

fusion and those directly

attached to the amino and

sulfonate groups. The carbon

attached to the sulfonate group

(C-2) and the amino group (C-

5) will be significantly affected.

Experimental Protocols: NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 5-Amino-2-naphthalenesulfonic acid.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of

the sulfonic acid and amino groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide

(D₂O) with a pH adjustment are appropriate choices.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer.

The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

A standard ¹H NMR spectrum is acquired using a pulse program like 'zg30' or 'zgpr' for water

suppression if using D₂O.

For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for each unique

carbon, typically requiring a larger number of scans for adequate signal-to-noise ratio.
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Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), can be performed to assign specific proton and

carbon signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of 5-Amino-2-naphthalenesulfonic acid will show characteristic absorption

bands corresponding to its primary functional groups.

Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

Amino Group (N-H) Stretching (primary amine) 3300 - 3500 (two bands)

Aromatic Ring (C-H) Stretching 3000 - 3100

Aromatic Ring (C=C) Stretching 1450 - 1600 (multiple bands)

Sulfonic Acid (S=O)
Asymmetric & Symmetric

Stretching
1150 - 1250 and 1030 - 1080

Sulfonic Acid (O-H) Stretching (broad)

2500 - 3300 (very broad, often

overlaps with N-H and C-H

stretches)

C-N Bond Stretching 1250 - 1350

C-S Bond Stretching 650 - 750

Experimental Protocols: IR Spectroscopy
Sample Preparation (Solid Sample): The most common method for solid samples is the

Potassium Bromide (KBr) pellet technique.
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Thoroughly grind 1-2 mg of 5-Amino-2-naphthalenesulfonic acid with approximately 100-

200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

The fine powder mixture is transferred to a pellet-pressing die.

A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a

thin, transparent pellet.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the

solid powder is placed directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal)

is recorded.

The sample pellet is placed in a sample holder in the IR spectrometer.

The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The instrument

software automatically subtracts the background spectrum from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems. The naphthalene ring system is an excellent chromophore.

Data Presentation: Expected UV-Vis Absorption Maxima
Naphthalene and its derivatives typically exhibit two main absorption bands in the UV region,

corresponding to π→π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The

positions of these bands are sensitive to substitution on the aromatic rings.
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Transition Typical λₘₐₓ Range (nm) Notes

¹Lₐ Band 240 - 290
A high-intensity absorption

band.

¹Lₑ Band 300 - 350

A lower-intensity, structured

absorption band. The presence

of the amino group (an

auxochrome) is likely to cause

a bathochromic (red) shift of

this band.

Experimental Protocols: UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 5-Amino-2-naphthalenesulfonic acid of a known concentration

in a suitable solvent (e.g., water, ethanol, or a buffer solution). The solvent must be

transparent in the UV-Vis region of interest.

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

A pair of matched quartz cuvettes are used. One is filled with the pure solvent to serve as the

reference (blank).

The reference cuvette is placed in the spectrophotometer, and a baseline correction is

performed.

The reference cuvette is replaced with the sample cuvette.

The absorption spectrum is recorded over a specified wavelength range (e.g., 200-600 nm).

The wavelengths of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.
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Mandatory Visualization: Spectroscopic Analysis
Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 5-Amino-2-naphthalenesulfonic acid.
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General Workflow for Spectroscopic Analysis

Phase 1: Preparation

Phase 3: Data Analysis & Reporting

Compound Procurement
(5-Amino-2-naphthalenesulfonic acid)

Purity & Identity Check
(e.g., LC-MS, m.p.)

Sample Preparation
- Dissolution (NMR, UV-Vis)

- KBr Pellet (IR)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy

Spectral Processing
- Baseline Correction

- Peak Picking

Data Interpretation
- Functional Group ID

- Structural Assignment

Final Report Generation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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